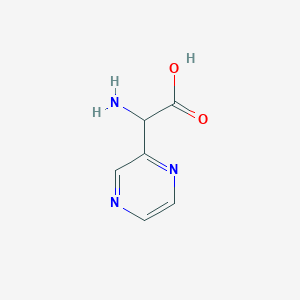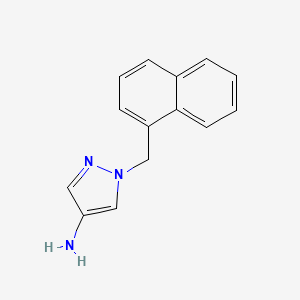
5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol (ETMTT) is an organosulfur compound that has recently been used in a variety of scientific research applications. It has been studied for its potential biological and physiological effects, as well as its potential use in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Biological Potential
The synthesis of heterocyclic compounds, particularly those involving 1,2,4-triazole, is a significant area of interest due to their potential in creating new drugs with a broad spectrum of action. A study by Hotsulia and Fedotov (2019) focused on optimizing the synthesis conditions and investigating the properties of N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides. The process involved several stages, starting from ethyl 5-methyl-1H-pyrazole-3-carboxylate and proceeding through various chemical reactions to obtain the final compounds. The structures of these compounds were confirmed using several analytical methods, and their properties were investigated, suggesting their potential for a wide range of biological activities Hotsulia & Fedotov, 2019.
Pharmacokinetic Parameters and Bioavailability
In another study, Ohloblina, Bushuieva, and Parchenko (2022) examined the introduction of new domestic medicines into medical and veterinary practice, emphasizing the importance of 1,2,4-triazole derivatives. The research highlighted the wide spectrum of biological activity of specific 1,2,4-triazole derivatives and noted the necessity for further research to understand their properties and potential applications in treating fungal diseases Ohloblina, Bushuieva, & Parchenko, 2022.
Antimicrobial Activities and Pharmaceutical Applications
Antimicrobial Activity Studies
Bayrak et al. (2009) conducted research on the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The study revealed that most of the synthesized compounds showed good or moderate antimicrobial activity, suggesting their potential use in developing new antimicrobial agents Bayrak et al., 2009.
Antioxidant and Analgesic Activities
Another study by Karrouchi et al. (2016) synthesized a series of Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety. The synthesized compounds were screened for their analgesic and antioxidant activities, revealing significant properties in both domains. This study indicates the potential of these compounds in developing new pharmaceutical agents with analgesic and antioxidant effects Karrouchi et al., 2016.
Mecanismo De Acción
Without specific studies or data on this compound, it’s challenging to predict its mechanism of action. The biological activity of a compound can depend on many factors, including its ability to interact with biological targets such as proteins or DNA, its stability in a biological environment, and its ability to reach its target within a cell or organism .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(5-ethylthiophen-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S2/c1-3-7-4-6(5-14-7)8-10-11-9(13)12(8)2/h4-5H,3H2,1-2H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRWERUYDGXLLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C2=NNC(=S)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404720 |
Source


|
| Record name | 5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
588674-76-4 |
Source


|
| Record name | 5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335289.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335290.png)

![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1335301.png)








![2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-](/img/structure/B1335317.png)
